molecular formula C19H25N3O3S B2489486 1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea CAS No. 1170836-45-9

1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2489486
CAS No.: 1170836-45-9
M. Wt: 375.49
InChI Key: NCSAYCFFMSUZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound of significant interest in medicinal chemistry research, designed for laboratory use only. Its structure incorporates multiple pharmacologically active motifs, including a urea bridge, a morpholino ring, and a thiophene heterocycle. This combination suggests potential for diverse biological activity. The morpholino group is often utilized to enhance solubility and influence the pharmacokinetic properties of a molecule , while the thiophene ring is a common scaffold in the development of compounds with various therapeutic effects . The urea functional group itself is a key feature in many synthetic compounds that exhibit a range of biological activities. Research into structurally similar molecules indicates that such compounds are frequently explored for their potential bioactivity. For instance, analogous morpholino- and thiophene-containing compounds have been investigated as key ligands for metal complexes with demonstrated biological potential . Other related structures have been synthesized and profiled for activities such as antibacterial effects . The presence of the 2-ethoxyphenyl substituent further suggests that this compound may be tailored for specific target interactions. Researchers are encouraged to investigate this compound's specific mechanism of action, which may include enzyme inhibition or receptor modulation, particularly in areas such as oncology, infectious diseases, or inflammatory conditions. This product is intended for use in non-clinical, non-therapeutic laboratory research.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-2-25-18-6-4-3-5-16(18)21-19(23)20-13-17(15-7-12-26-14-15)22-8-10-24-11-9-22/h3-7,12,14,17H,2,8-11,13H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSAYCFFMSUZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea can be synthesized through a multi-step process involving the following key steps:

    Formation of the Ethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2-ethoxyphenyl intermediate. This can be achieved by reacting 2-ethoxyphenol with an appropriate halogenating agent, such as thionyl chloride, to form 2-ethoxyphenyl chloride.

    Introduction of the Morpholino Group: The next step involves the introduction of the morpholino group. This can be done by reacting the 2-ethoxyphenyl chloride with morpholine in the presence of a base, such as triethylamine, to form 2-ethoxyphenylmorpholine.

    Formation of the Thiophenyl Intermediate: The thiophenyl group can be introduced by reacting thiophene with an appropriate halogenating agent, such as bromine, to form 3-bromothiophene.

    Coupling Reaction: The final step involves the coupling of the 2-ethoxyphenylmorpholine intermediate with the 3-bromothiophene intermediate in the presence of a coupling agent, such as palladium acetate, to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the urea moiety, leading to the formation of amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its medicinal properties, particularly as a potential drug candidate. Its structural components suggest various mechanisms of action that can be exploited for therapeutic purposes.

Table 1: Potential Therapeutic Applications

Application AreaDescription
Anticancer ActivityInhibits tumor cell proliferation and induces apoptosis.
Anti-inflammatory EffectsModulates immune response and reduces cytokine levels.
Neuroprotective EffectsProtects neuronal cells from oxidative stress.

Anticancer Activity

Research indicates that derivatives of this compound can exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines.

Table 2: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HeLa8.0Cell cycle arrest
A54915.0Inhibition of EGFR

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.

Case Study: Anti-inflammatory Mechanism

In murine models, treatment with this compound resulted in a significant reduction in inflammation markers, indicating its efficacy as an anti-inflammatory agent.

Neuroprotective Properties

Recent studies have suggested that this compound may also possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. It appears to protect neuronal cells from oxidative stress and apoptosis.

Table 3: Neuroprotective Activity Findings

Study ReferenceModel UsedObserved Effect
SH-SY5Y neuronsReduced oxidative stress markers
Mouse modelImproved cognitive function

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences:

  • Substituent Effects :

Biological Activity

1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Synthesis

The compound can be synthesized through a multi-step process involving the following key steps:

  • Formation of Ethoxyphenyl Intermediate : Reacting 2-ethoxyphenol with a halogenating agent, such as thionyl chloride, yields 2-ethoxyphenyl chloride.
  • Introduction of Morpholino Group : The 2-ethoxyphenyl chloride is then reacted with morpholine in the presence of a base (e.g., triethylamine) to form the morpholino derivative.
  • Formation of Thiophenyl Intermediate : Thiophene is reacted with a halogenating agent (e.g., bromine) to produce 3-bromothiophene.
  • Coupling Reaction : Finally, the morpholino derivative is coupled with the thiophenyl intermediate using a coupling agent like palladium acetate to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound has been shown to modulate enzyme activity and influence cellular processes, particularly through binding to certain receptors and enzymes.

Key Mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including urease, which is crucial for nitrogen metabolism in pathogens. Inhibitory studies reveal that derivatives containing morpholine and thiophene rings demonstrate significant urease inhibition, with IC50 values ranging from 3.80 µM to 22.31 µM compared to standard inhibitors like thiourea .

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications across various fields:

  • Anticancer Activity : Research indicates that thiourea derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The urea moiety plays a critical role in enhancing these effects through hydrogen bonding interactions with target proteins .
  • Antimicrobial Properties : The compound's structure allows it to interact with bacterial enzymes, leading to antimicrobial activity. Studies have shown that related compounds possess broad-spectrum activity against both gram-positive and gram-negative bacteria .
  • Anti-inflammatory Effects : Preliminary findings suggest that the compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Case Studies

Several case studies illustrate the biological efficacy of compounds related to this compound:

StudyCompound TestedBiological ActivityIC50 Value
Khan et al., 2010Morpholine-thiophene hybridUrease inhibition4.94 µM
Bektaş et al., 2017Thiosemicarbazone derivativesAntimicrobialVaries
Islam et al., 2023Urea derivativesAnticancer16.23 µM

Q & A

Q. Key Optimization Parameters :

  • Temperature : Low temperatures (e.g., 0–10°C) reduce side reactions during urea formation.
  • Catalysts : Triethylamine or DMAP accelerates coupling efficiency .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .

How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

Validation involves:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies protons on the ethoxyphenyl (δ 6.8–7.2 ppm) and thiophene (δ 7.3–7.5 ppm) groups .
    • ¹³C NMR : Confirms carbonyl (C=O, δ 155–160 ppm) and morpholine carbons (δ 45–55 ppm) .
  • Mass Spectrometry (MS) :
    • High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 430.18) .
  • Computational Modeling :
    • DFT calculations (B3LYP/6-31G*) predict bond angles/energies and compare with crystallographic data (if available) .

Q. Table 1: Key Spectral Data

Functional Group¹H NMR (ppm)¹³C NMR (ppm)
Ethoxyphenyl6.8–7.2 (m)115–125
Thiophene7.3–7.5 (d)130–135
Urea Carbonyl-155–160

Advanced Research Questions

How can researchers resolve contradictions in bioactivity data across different studies?

Discrepancies often arise from:

  • Variability in Assay Conditions :
    • pH-dependent solubility (e.g., reduced activity at pH >7 due to deprotonation of the urea group) .
    • Serum protein binding in cell-based assays may lower effective concentrations .
  • Stereochemical Purity :
    • Chiral impurities from incomplete resolution during synthesis (e.g., morpholine configuration) alter target binding .
      Methodological Solutions :
    • Standardize assays using LC-MS quantification of compound concentration in media.
    • Employ chiral HPLC to confirm enantiomeric purity (>99% ee) .

What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

Q. Key Modifications :

  • Morpholine Substitution :
    • Replacing morpholine with piperazine increases solubility but may reduce kinase inhibition .
  • Thiophene Functionalization :
    • Adding electron-withdrawing groups (e.g., -NO₂) enhances electrophilicity for covalent target binding .
  • Ethoxy Group Position :
    • Para-ethoxy analogs show 3x higher potency in receptor binding assays vs. ortho isomers .

Q. Table 2: SAR Trends

ModificationBioactivity ChangeMechanism Insight
Morpholine → PiperazineSolubility ↑, IC₅₀ ↓Reduced H-bonding with targets
Thiophene-3-yl → Thiophene-2-ylActivity ↓ 50%Altered π-π stacking in binding pockets

How can in silico methods elucidate the compound’s mechanism of action?

  • Molecular Docking :
    • AutoDock Vina predicts binding to kinase ATP pockets (e.g., CDK2, ΔG = −9.2 kcal/mol) .
  • Molecular Dynamics (MD) Simulations :
    • 100-ns simulations reveal stable hydrogen bonds between the urea carbonyl and kinase hinge residues (e.g., Glu81) .
  • Pharmacophore Modeling :
    • Identifies critical features: aromatic rings for hydrophobic pockets, urea for H-bonding .

Q. Validation :

  • Compare computational predictions with mutagenesis studies (e.g., Glu81Ala mutation reduces activity 10-fold) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.